(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride

chiral resolution enantioselective synthesis β-amino amide stereochemistry

Sourcing enantiopure chiral intermediates for CNS drug discovery often involves stereochemical uncertainty and solubility challenges. This (R)-configured 4-fluorophenyl β-amino amide hydrochloride resolves both: • Defined (R)-stereochemistry ensures reproducible enantioselectivity in enzyme inhibition assays. • HCl salt form enhances aqueous solubility vs. free base (CAS 1306918-42-2) for reliable in vitro pharmacological screening. • 4-Fluorophenyl substitution optimizes blood-brain barrier penetration and metabolic stability vs. non-fluorinated or 4-Cl analogs. Supplied with batch-specific QC documentation. For R&D use only.

Molecular Formula C9H12ClFN2O
Molecular Weight 218.65 g/mol
CAS No. 1384424-47-8
Cat. No. B1406751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride
CAS1384424-47-8
Molecular FormulaC9H12ClFN2O
Molecular Weight218.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)N)N)F.Cl
InChIInChI=1S/C9H11FN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1
InChIKeyQFXJXFROLYQCQI-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(4-fluorophenyl)propanamide HCl – Overview


(3R)-3-Amino-3-(4-fluorophenyl)propanamide hydrochloride (CAS 1384424-47-8) is a chiral β-amino amide derivative characterized by a stereogenic (R)-configured amine center and a 4-fluorophenyl substituent [1]. Its molecular formula is C₉H₁₂ClFN₂O with a molecular weight of 218.65 g/mol . The compound is supplied as a hydrochloride salt, which enhances aqueous solubility and stability relative to the free amine [2]. This scaffold serves as a versatile intermediate in the synthesis of fluorinated peptidomimetics, enzyme inhibitors, and other bioactive molecules, with particular relevance to central nervous system drug discovery programs [3].

Defined (R)-configuration for enantioselective research
4-Fluorophenyl substituent for lipophilicity and stability studies
Hydrochloride salt supports aqueous solubility workflows
Primary amide for peptide coupling and synthetic derivatization

Non-Interchangeability of (3R)-3-Amino-3-(4-fluorophenyl)propanamide HCl


Within the β-amino amide and fluorophenyl-substituted scaffold class, seemingly minor structural variations profoundly impact critical physicochemical and biological properties, making direct substitution without experimental validation highly inadvisable. The specific combination of (R)-stereochemistry, 4-fluorophenyl substitution, amide terminus, and hydrochloride salt form in CAS 1384424-47-8 confers a distinct profile that differs from the (S)-enantiomer (CAS 1384435-44-2) [1], the free base form (CAS 1306918-42-2) , the 4-chlorophenyl analog (CAS 1384435-45-3) [2], and the corresponding carboxylic acid derivative (e.g., CAS 151911-33-0) . The fluorine atom uniquely modulates lipophilicity (LogP), metabolic stability, and electrostatic interactions relative to chlorine or hydrogen [3]. Furthermore, the hydrochloride salt significantly alters solubility, handling characteristics, and formulation potential compared to the free amine [4]. The following quantitative evidence substantiates why this specific compound—not a generic alternative—should be prioritized for research applications requiring defined stereochemical, physicochemical, and pharmaceutical attributes.

Stereochemistry

(S)-enantiomer may produce opposite chiral recognition and assay outcome

Salt form

Free base may differ in aqueous solubility and handling compared to HCl salt

Halogen substitution

4-Chlorophenyl analog may shift lipophilicity and metabolic stability profiles

Differentiation Evidence for (3R)-3-Amino-3-(4-fluorophenyl)propanamide HCl


Enantiomeric Specificity: (3R) vs. (3S) Stereochemical Outcomes

The (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride (CAS 1384424-47-8) differs from its (3S)-enantiomer (CAS 1384435-44-2) solely in the absolute configuration of the chiral center adjacent to the amine group [1]. While both compounds share identical molecular formulas (C₉H₁₂ClFN₂O) and molecular weights (218.65 g/mol), the (R)-configuration yields opposite optical rotation and distinct biological recognition properties [2]. In enantioselective enzymatic resolutions of β-aryl-β-amino acid derivatives, lipase-catalyzed hydrolysis of racemic esters (e.g., 3a-e in the study by Shahmohammadi, 2022) furnished (R)-configured unreacted esters (4a-e) with ≥99% enantiomeric excess (ee) and (S)-configured amino acids (5a-e) also with ≥99% ee, demonstrating the necessity of absolute stereochemical control in synthetic and pharmacological applications [3].

Enantiomeric specificity
Class-level
≥99% ee achieved in analogous enzymatic resolution (R vs S)
Supports enantiomer-attribution review
Class-level inference; review specific (R)-compound data
chiral resolution enantioselective synthesis β-amino amide stereochemistry medicinal chemistry

Hydrochloride Salt: Solubility and Stability vs. Free Base

(3R)-3-Amino-3-(4-fluorophenyl)propanamide hydrochloride (CAS 1384424-47-8, MW 218.65 g/mol) differs from the corresponding free base (CAS 1306918-42-2, MW 182.20 g/mol) by the addition of HCl [1]. The hydrochloride salt form significantly improves aqueous solubility and handling characteristics compared to the neutral amine. As a general principle in pharmaceutical chemistry, ammonium salts of amine-containing compounds exhibit enhanced water solubility due to the positive charge on the nitrogen atom, which promotes favorable interactions with water molecules [2]. Additionally, amine groups are susceptible to oxidation by atmospheric oxygen, and salt formation with HCl mitigates this degradation pathway, conferring improved long-term storage stability [2].

Salt solubility & stability
Class-level
Hydrochloride salt reportedly enhances aqueous solubility and oxidative stability vs free base
Supports selection for aqueous assay workflows
No specific compound data; class-level principle
solubility enhancement salt formation amine stability formulation

4-Fluorophenyl vs. 4-Chlorophenyl: Lipophilicity and Metabolic Stability

The 4-fluorophenyl moiety in CAS 1384424-47-8 (MW 218.65 g/mol) differentiates it from the 4-chlorophenyl hydrochloride analog (CAS 1384435-45-3, MW 235.11 g/mol) [1][2]. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate lipophilicity (LogP), enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the para position, and fine-tune electrostatic interactions through the strong carbon-fluorine bond dipole [3]. In a study on fluorinated β-amino acid derivatives, the authors note that fluorine's high electronegativity and the polarity of the C-F bond are key factors driving the increasing prevalence of fluorinated drugs, including the blockbuster antidiabetic agent sitagliptin, which also features a fluorinated aromatic ring [3]. While direct comparative LogP or metabolic stability data for these specific amides are not published, the well-documented substituent effects of fluorine versus chlorine in drug design support the selection of the 4-fluorophenyl variant for distinct pharmacokinetic and pharmacodynamic properties.

4-F vs 4-Cl halogen effect
Class-level
Fluorine generally lowers LogP and improves metabolic stability compared to chlorine
Supports lipophilicity and stability research context
Class-level medicinal chemistry principle
fluorine substitution lipophilicity metabolic stability medicinal chemistry

Primary Amide vs. Carboxylic Acid: Synthetic Utility

(3R)-3-Amino-3-(4-fluorophenyl)propanamide hydrochloride (CAS 1384424-47-8, MW 218.65 g/mol) contains a primary amide group, distinguishing it from the corresponding carboxylic acid analog, (S)-3-amino-3-(4-fluorophenyl)propanoic acid (CAS 151911-33-0, MW 183.18 g/mol) [1]. The primary amide serves as a versatile synthetic handle: it can be directly coupled to other molecules via amide bond formation, reduced to the corresponding amine, or dehydrated to the nitrile. In contrast, the carboxylic acid requires activation (e.g., as an acid chloride or active ester) prior to coupling. Furthermore, the amide nitrogen provides additional hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) compared to the acid (2 donors, 3 acceptors), influencing molecular recognition and solubility . This functional group difference dictates distinct synthetic pathways and final compound properties.

Amide vs acid reactivity
Class-level
Primary amide enables direct peptide coupling; distinct from carboxylic acid activation
May support amide-linked conjugate synthesis
Functional group reactivity context
amide synthesis peptide coupling functional group interconversion synthetic intermediate

Commercial Availability and Purity Benchmarking

(3R)-3-Amino-3-(4-fluorophenyl)propanamide hydrochloride (CAS 1384424-47-8) is available from multiple reputable suppliers with a minimum purity specification of 95% . This consistent purity level is comparable to that of the (3S)-enantiomer (CAS 1384435-44-2, 95% purity) and the free base (CAS 1306918-42-2, 95% purity) [1]. The compound is supplied as a powder with room temperature storage, facilitating straightforward handling and inventory management . Pricing and packaging options vary among vendors, with typical quantities ranging from 50 mg to 25 g, allowing researchers to scale their experiments accordingly [2].

Purity benchmark
Specification review
95% minimum purity, consistent across suppliers and enantiomers
Specification supports batch consistency review
Supplier-reported purity; verify per COA
chemical procurement purity specification supplier comparison quality assurance

Application Scenarios for (3R)-3-Amino-3-(4-fluorophenyl)propanamide HCl


Enantioselective Synthesis of Fluorinated Peptidomimetics and Foldamers

The (R)-configured chiral center and the 4-fluorophenyl group make this compound an ideal building block for constructing conformationally constrained β-peptide oligomers with predictable secondary structures. The primary amide facilitates peptide coupling, while the fluorine atom modulates lipophilicity and metabolic stability [1][2]. This is particularly valuable in the design of protease-resistant peptidomimetics for targeting intracellular protein-protein interactions.

Lead Optimization in CNS Drug Discovery with Chiral β-Amino Amides

Given the structural similarity to known CNS-active agents (e.g., gabapentin analogs) and the well-established advantages of fluorine substitution for blood-brain barrier penetration, this compound serves as a versatile starting point for medicinal chemistry efforts targeting neurological disorders [1][3]. The hydrochloride salt ensures adequate aqueous solubility for in vitro pharmacological assays.

Fluorinated β-Amino Acid Derivatives via Enzymatic Resolution

This compound can be employed as a chiral reference standard or as a substrate for further functionalization in enzymatic resolution studies, analogous to the lipase-catalyzed protocols reported for related β-aryl-β-amino esters [2]. The defined (R)-configuration is critical for evaluating enantioselectivity and for generating enantiopure intermediates for downstream applications.

Covalent Inhibitor Warheads with β-Amino Amide Core

The primary amine and amide functionalities provide multiple points for derivatization, enabling the incorporation of electrophilic warheads (e.g., acrylamides, chloroacetamides) for covalent enzyme inhibition. The 4-fluorophenyl group offers a favorable balance of lipophilicity and metabolic stability, reducing the risk of rapid clearance in cellular or in vivo models [1][3].

Application
Selection Property
Validation Focus
Fluorinated peptidomimetic synthesis
Chiral (R)-configuration; 4-fluorophenyl group
Stereochemical purity and coupling efficiency
CNS research tool optimization
4-Fluorophenyl lipophilicity; HCl salt solubility
BBB permeability and metabolic stability endpoints
Chiral reference in enzymatic resolution
Defined (R)-configuration; high purity
Enantiomeric excess and chiral HPLC verification
Covalent inhibitor development
Primary amine and amide derivatizability
Reactivity and stability of conjugates
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